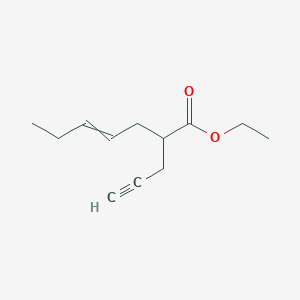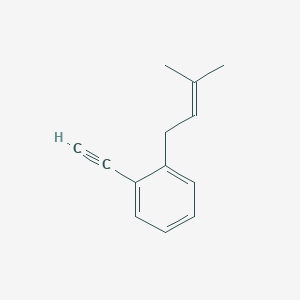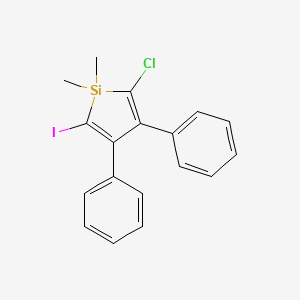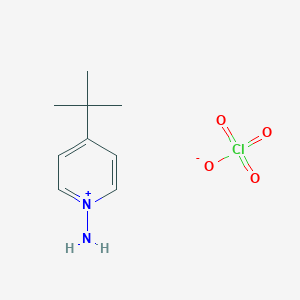
(R)-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a phenanthrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and trifluoroacetaldehyde as the primary starting materials.
Formation of Intermediate: The reaction between phenanthrene and trifluoroacetaldehyde under acidic conditions forms an intermediate compound.
Amine Introduction: The intermediate is then reacted with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives with altered electronic properties.
Substitution: Substituted products with modified trifluoromethyl groups.
Aplicaciones Científicas De Investigación
®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of ®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,2-Trifluoro-1-phenanthren-9-YL-ethanol: A related compound with a hydroxyl group instead of an amine group.
2,2,2-Trifluoro-1-phenanthren-9-YL-acetic acid: A derivative with a carboxylic acid group.
Uniqueness
®-2,2,2-Trifluoro-1-phenanthren-9-YL-ethylamine is unique due to its chiral nature and the presence of both trifluoromethyl and phenanthrene moieties
Propiedades
Número CAS |
843608-51-5 |
|---|---|
Fórmula molecular |
C16H12F3N |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-phenanthren-9-ylethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H,20H2 |
Clave InChI |
UDJBRQLFCMCWQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)



![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)


